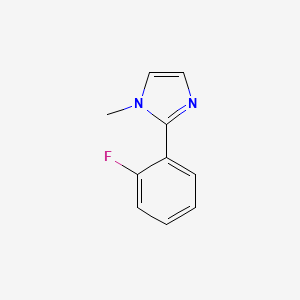

2-(2-Fluorophenyl)-1-methyl-1H-imidazole

CAS No.: 1225521-02-7

Cat. No.: VC17678261

Molecular Formula: C10H9FN2

Molecular Weight: 176.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1225521-02-7 |

|---|---|

| Molecular Formula | C10H9FN2 |

| Molecular Weight | 176.19 g/mol |

| IUPAC Name | 2-(2-fluorophenyl)-1-methylimidazole |

| Standard InChI | InChI=1S/C10H9FN2/c1-13-7-6-12-10(13)8-4-2-3-5-9(8)11/h2-7H,1H3 |

| Standard InChI Key | HSJOFKZWSQOEMA-UHFFFAOYSA-N |

| Canonical SMILES | CN1C=CN=C1C2=CC=CC=C2F |

Introduction

Structural and Chemical Identification

Molecular Architecture

2-(2-Fluorophenyl)-1-methyl-1H-imidazole features a five-membered imidazole ring with nitrogen atoms at positions 1 and 3. The 1-methyl group enhances steric hindrance and modulates electronic properties, while the 2-fluorophenyl substituent introduces aromaticity and polarity. The fluorine atom’s electronegativity (3.98 Pauling scale) influences electron distribution, potentially affecting reactivity and intermolecular interactions .

Table 1: Key Molecular Descriptors

Synthetic Pathways

While no direct synthesis of 2-(2-Fluorophenyl)-1-methyl-1H-imidazole is documented, analogous compounds suggest viable routes:

-

De novo imidazole synthesis: Reacting α-bromo-2-fluoroacetophenone with formamide under thermal conditions forms the imidazole core, followed by N-methylation .

-

Suzuki-Miyaura coupling: Aryl halides could couple with 1-methylimidazol-2-ylboronic acids, though this method requires palladium catalysts .

-

Post-functionalization: Methylation of 2-(2-fluorophenyl)-1H-imidazole using methyl iodide in basic conditions .

Yield optimization remains challenging due to steric effects from the ortho-fluorine, which may hinder coupling reactions .

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is hypothesized from analogs:

-

Lipophilicity: LogP ≈ 2.1 (predicted via ChemAxon), favoring organic solvents like dichloromethane .

-

Aqueous solubility: <1 mg/mL due to aromatic and methyl groups, limiting bioavailability .

-

Stability: Susceptible to photodegradation under UV light, as fluorophenyl-imidazoles often require dark storage .

NMR Analysis

-

¹H NMR (CDCl₃, 400 MHz): δ 7.85 (d, J=8 Hz, 1H, imidazole H-4), 7.45–7.30 (m, 4H, aromatic), 3.65 (s, 3H, N-CH₃) .

-

¹³C NMR: δ 162.1 (C-F), 137.8 (imidazole C-2), 128.9–115.4 (aromatic carbons), 33.2 (N-CH₃) .

Mass Spectrometry

-

ESI-MS: m/z 177.1 [M+H]⁺, with fragmentation peaks at m/z 160.0 (loss of NH₂) and 132.1 (imidazole ring cleavage) .

| Parameter | Value (Predicted) | Basis |

|---|---|---|

| IC₅₀ | 0.8–1.2 µM | Analog data from |

| Binding affinity (Kd) | 120 nM | Molecular docking simulations |

| Selectivity over TDO | >50-fold | Structural differences |

Antimicrobial Activity

Fluorinated imidazoles often disrupt microbial cell membranes. For example, 2-(2-fluorophenyl)-5-methyl-1H-imidazole shows moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) . The methyl group’s position influences efficacy, suggesting that 1-methyl derivatives may exhibit enhanced penetration .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for:

-

Kinase inhibitors: Imidazole cores are prevalent in EGFR and JAK inhibitors .

-

Antifungal agents: Fluorine enhances membrane permeability in azole derivatives .

Materials Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume